
4'-Chloro-2',6'-difluoroacetophenone CAS
number and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4'-Chloro-2',6'-

difluoroacetophenone

Cat. No.: B1421174 Get Quote

Technical Guide: 4'-Chloro-2',6'-
difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2',6'-
difluoroacetophenone (CAS No. 1017777-45-5), a halogenated aromatic ketone of significant

interest in synthetic and medicinal chemistry. This document consolidates available data on its

chemical and physical properties, likely synthetic routes, chemical reactivity, and potential

applications, with a focus on its role as a building block in drug discovery. Safety and handling

information, extrapolated from closely related compounds, is also provided.

Chemical Identity and Properties
4'-Chloro-2',6'-difluoroacetophenone is a substituted aromatic ketone. Its structure features

a phenyl ring substituted with a chlorine atom and two fluorine atoms, as well as an acetyl

group.
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Identifier Value

IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone[1]

Synonyms 4-Chloro-2,6-difluoroacetophenone

CAS Number 1017777-45-5[1]

Molecular Formula C₈H₅ClF₂O[1]

Molecular Weight 190.57 g/mol [1]

Canonical SMILES CC(=O)C1=C(C=C(C=C1F)Cl)F[1]

InChI Key VEZAUYYYYPJSKR-UHFFFAOYSA-N[1]

Physicochemical Properties
Experimental data for the physical properties of 4'-Chloro-2',6'-difluoroacetophenone are not

readily available in published literature. The following table presents computed properties

sourced from publicly available chemical databases. These values should be considered

estimates.

Property Value Source

XLogP3 2.4 PubChem[1]

Topological Polar Surface Area 17.1 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 1 PubChem[1]

Note: Solubility data is not available. Based on its structure, it is expected to be sparingly

soluble in water and soluble in common organic solvents like chloroform, methanol, and ethyl

acetate.
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A specific, detailed experimental protocol for the synthesis of 4'-Chloro-2',6'-
difluoroacetophenone is not widely documented. However, the synthesis of structurally

similar compounds, such as other chloro-difluoroacetophenone isomers, is well-established

and primarily relies on the Friedel-Crafts acylation reaction.

General Synthetic Approach: Friedel-Crafts Acylation
The most probable synthetic route to 4'-Chloro-2',6'-difluoroacetophenone is the Friedel-

Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent like acetyl chloride or

acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

A representative experimental protocol, adapted from the synthesis of a related isomer, is as

follows:

To a stirred mixture of 1-chloro-3,5-difluorobenzene and a Lewis acid catalyst (e.g.,

aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at a

controlled temperature (typically 0-5 °C), acetyl chloride is added dropwise.

The reaction mixture is then allowed to warm to room temperature and stirred for several

hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or

GC).

The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition

of hydrochloric acid to dissolve the aluminum salts.

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

The combined organic extracts are washed with water, a saturated sodium bicarbonate

solution, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

The solvent is removed under reduced pressure, and the crude product is purified by a

suitable method, such as distillation or column chromatography, to yield the desired 4'-
Chloro-2',6'-difluoroacetophenone.
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General Synthesis of 4'-Chloro-2',6'-difluoroacetophenone
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Figure 1: A generalized workflow for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone.
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Halogenated acetophenones are versatile intermediates in organic synthesis. The presence of

the carbonyl group and the halogen substituents on the aromatic ring dictates the reactivity of

4'-Chloro-2',6'-difluoroacetophenone.

The acetyl group can undergo a variety of reactions, including:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to the corresponding alcohol.

Condensation Reactions: The α-protons are acidic and can participate in aldol and Claisen-

Schmidt condensations.

The aromatic ring can undergo nucleophilic aromatic substitution, although the conditions

required would likely be harsh.

The primary application of compounds like 4'-Chloro-2',6'-difluoroacetophenone is as a

building block in the synthesis of more complex molecules, particularly in the pharmaceutical

industry. The presence of chlorine and fluorine atoms can significantly influence the

pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic

stability, lipophilicity, and binding affinity to biological targets.

Spectroscopic Data
Mass Spectrometry
Experimental mass spectrometry data for 4'-Chloro-2',6'-difluoroacetophenone is not publicly

available. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

Adduct Predicted m/z

[M+H]⁺ 191.00698

[M+Na]⁺ 212.98892

[M-H]⁻ 188.99242

[M]⁺ 189.99915
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NMR Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for 4'-Chloro-2',6'-difluoroacetophenone are

not available in the searched literature. For structurally similar compounds, the following

general assignments can be expected:

¹H NMR: A singlet for the methyl protons of the acetyl group, and signals in the aromatic

region for the two protons on the phenyl ring. The fluorine atoms would cause splitting of the

adjacent proton signals.

¹³C NMR: A signal for the methyl carbon, a signal for the carbonyl carbon, and several

signals in the aromatic region corresponding to the carbons of the phenyl ring. The carbon

signals would exhibit coupling with the attached fluorine atoms (C-F coupling).

Safety and Handling
A specific Safety Data Sheet (SDS) for 4'-Chloro-2',6'-difluoroacetophenone is not readily

available. The following information is based on the safety profiles of similar chloro- and fluoro-

substituted acetophenones and should be used as a guideline.

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation. May also cause respiratory irritation.

Precautionary Statements:

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection,

and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors

or in a well-ventilated area.

Response:

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse

mouth.

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice/attention. Take off contaminated clothing and wash it before reuse.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical

advice/attention.

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a

POISON CENTER or doctor/physician if you feel unwell.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion
4'-Chloro-2',6'-difluoroacetophenone is a valuable synthetic intermediate with potential

applications in drug discovery and materials science. While specific experimental data for this

compound is limited in the public domain, its synthesis and reactivity can be reasonably

inferred from the well-established chemistry of related halogenated acetophenones. Further

research into the properties and applications of this specific isomer is warranted to fully explore

its potential. Researchers should exercise caution and adhere to strict safety protocols when

handling this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1421174#4-chloro-2-6-difluoroacetophenone-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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